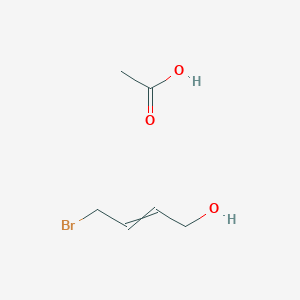
Acetic acid;4-bromobut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-bromobut-2-en-1-ol is an organic compound that combines the properties of acetic acid and 4-bromobut-2-en-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula C₂H₄O₂, known for its use in vinegar and various industrial applications. 4-bromobut-2-en-1-ol is an organic compound with the chemical formula C₄H₇BrO, characterized by the presence of a bromine atom and an alcohol group attached to a butene chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-bromobut-2-en-1-ol can be achieved through esterification, where acetic acid reacts with 4-bromobut-2-en-1-ol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-bromobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding butene alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) are employed
Major Products
Oxidation: Formation of 4-bromo-2-butenoic acid.
Reduction: Formation of 4-bromo-2-butanol.
Substitution: Formation of 4-hydroxybut-2-en-1-ol
Aplicaciones Científicas De Investigación
Acetic acid;4-bromobut-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of acetic acid;4-bromobut-2-en-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the alcohol group can engage in hydrogen bonding and nucleophilic reactions. These interactions influence various biochemical pathways and molecular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-bromobut-2-en-1-ol: Shares the butene and bromine structure but lacks the acetic acid component.
Acetic acid: A simple carboxylic acid without the bromobutene structure.
But-2-en-1-ol: Similar alcohol structure but without the bromine atom
Uniqueness
Acetic acid;4-bromobut-2-en-1-ol is unique due to the combination of acetic acid and 4-bromobut-2-en-1-ol, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not possible with the individual components .
Propiedades
Número CAS |
33746-94-0 |
|---|---|
Fórmula molecular |
C6H11BrO3 |
Peso molecular |
211.05 g/mol |
Nombre IUPAC |
acetic acid;4-bromobut-2-en-1-ol |
InChI |
InChI=1S/C4H7BrO.C2H4O2/c5-3-1-2-4-6;1-2(3)4/h1-2,6H,3-4H2;1H3,(H,3,4) |
Clave InChI |
BFPKHMRFBGDUNM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(C=CCBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


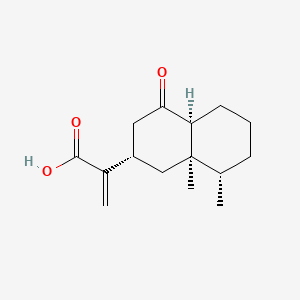
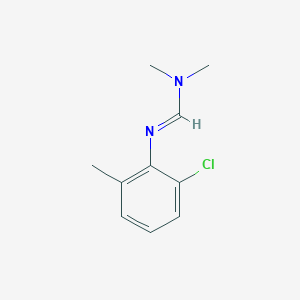
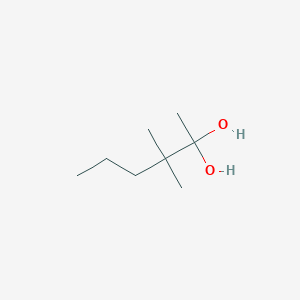
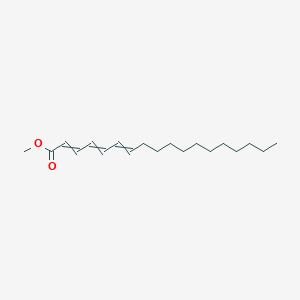
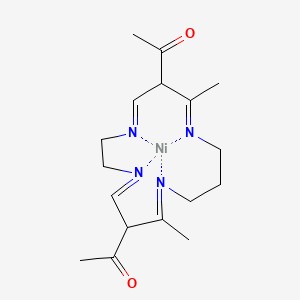
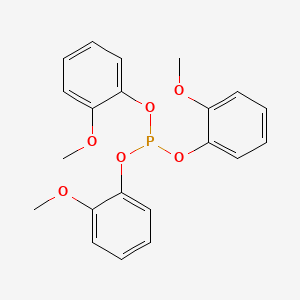
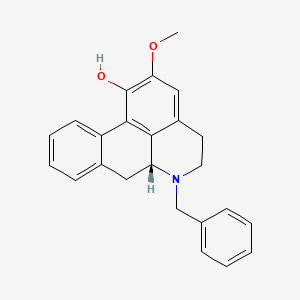
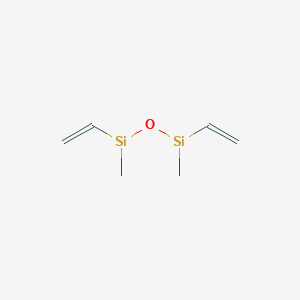
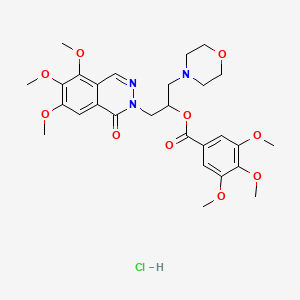

![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
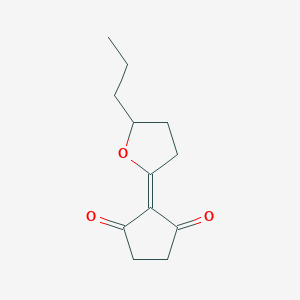
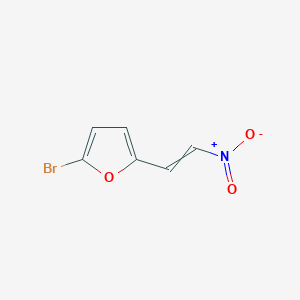
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
